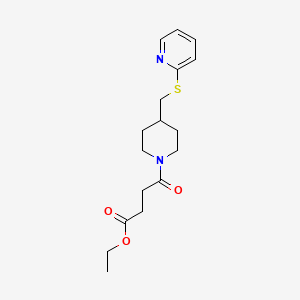

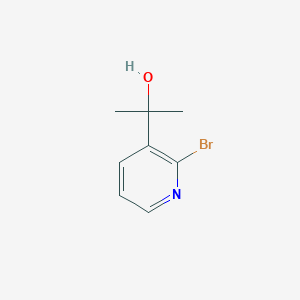

![molecular formula C8H16ClNO B2364990 [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol;hydrochloride CAS No. 2460754-93-0](/img/structure/B2364990.png)

[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol;hydrochloride, also known as SMM or Spiromen, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis :

- A study by Yashin et al. (2019) focused on synthesizing conformationally rigid analogues of glutamic acid and lysine, including 1-amino-spiro[2.3]hexane-1-carboxylic acids, from 3-methylidenecyclobutanecarbonitrile, which is structurally related to the compound of interest (Yashin et al., 2019).

Chemical Transformations and Applications :

- Föhlisch et al. (2002) explored the synthesis of spiro[2.4]hepta-4,6-dienes, providing insights into the chemical transformations and potential applications of structurally similar spiro compounds (Föhlisch et al., 2002).

- Macháček et al. (1986) studied the formation and rearrangement of a spiro-Meisenheimer adduct, highlighting the dynamic chemical behavior of spiro compounds under different conditions (Macháček et al., 1986).

Potential Medicinal Chemistry Applications :

- Research by Yang et al. (2015) on the three-component reaction involving α-amino acids and isatins to produce spiro[indoline-3,7′-pyrrolo[1,2-a]azepines] suggests the potential of spiro compounds in medicinal chemistry, particularly in synthesizing complex molecular structures (Yang et al., 2015).

Photophysical Properties :

- Farat et al. (2019) investigated the rearrangement of 1,3-naphthoxazines into xanthene-type compounds, revealing the photophysical properties of spiro compounds, which could be applicable in the development of new materials (Farat et al., 2019).

Advanced Synthetic Methods :

- Yashin et al. (2017) developed methods for synthesizing spiro[2.3]hexane amino acids, highlighting advanced synthetic approaches and potential applications in modulating GABAergic cascades in the human central nervous system (Yashin et al., 2017).

Catalysis and Stereochemistry :

- Shinohara et al. (2003) studied the intramolecular aminocarbonylation of alkenes using a Pd(II)-spiro bis(isoxazoline) catalyst, indicating the utility of spiro compounds in catalysis and stereochemistry (Shinohara et al., 2003).

properties

IUPAC Name |

[5-(aminomethyl)spiro[2.3]hexan-5-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c9-5-8(6-10)3-7(4-8)1-2-7;/h10H,1-6,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLVPJKJVYENGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(C2)(CN)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2364909.png)

![N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2364913.png)

![1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B2364914.png)

![3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364918.png)

![5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2364920.png)

![(4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2364925.png)

![7,7-Dimethyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2364928.png)